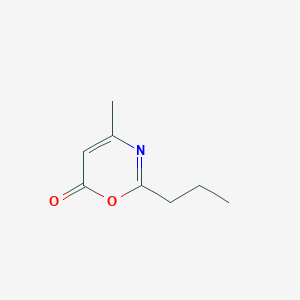
Pentamethyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentamethyl-lambda~5~-phosphane is a compound in the organophosphorus chemistry domain, characterized by a pentavalent phosphorus atom. This compound is part of the phosphorane family, which generally have the formula PR₅ and adopt a trigonal bipyramidal molecular geometry . The unique structure and properties of this compound make it an interesting subject for various scientific studies and industrial applications.
Méthodes De Préparation
The synthesis of pentamethyl-lambda~5~-phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency in producing various phosphines. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield required for commercial applications.
Analyse Des Réactions Chimiques
Pentamethyl-lambda~5~-phosphane undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with oxidizing agents to form phosphine oxides or with reducing agents to revert to lower oxidation states . Common reagents used in these reactions include halogens, oxygen, and various metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various phosphine derivatives and oxides.
Applications De Recherche Scientifique
Pentamethyl-lambda~5~-phosphane has numerous applications in scientific research. In chemistry, it is used as a ligand in transition metal catalysis and organocatalysis . Its unique structure allows for the tuning of its properties to suit specific catalytic processes. In biology and medicine, phosphine derivatives are explored for their potential therapeutic applications, including as intermediates in drug synthesis . Industrially, this compound is used in the production of materials with specific optical and electronic properties .
Mécanisme D'action
The mechanism of action of pentamethyl-lambda~5~-phosphane involves its ability to form stable complexes with various metal ions. This property is crucial in its role as a ligand in catalytic processes, where it facilitates the formation and stabilization of reactive intermediates . The molecular targets and pathways involved in its action depend on the specific application, but they generally include interactions with metal centers and participation in redox reactions.
Comparaison Avec Des Composés Similaires
Pentamethyl-lambda~5~-phosphane can be compared to other phosphoranes, such as pentaphenylphosphorane and pentaalkoxyphosphoranes . While these compounds share a similar pentavalent phosphorus core, their substituents and resulting properties differ. This compound is unique due to its specific methyl substituents, which influence its reactivity and stability. Other similar compounds include various phosphine oxides and sulfides, which are used as intermediates in the synthesis of more complex organophosphorus compounds .
Propriétés
Numéro CAS |
113848-99-0 |
|---|---|
Formule moléculaire |
C5H15P |
Poids moléculaire |
106.15 g/mol |
Nom IUPAC |
pentamethyl-λ5-phosphane |
InChI |
InChI=1S/C5H15P/c1-6(2,3,4)5/h1-5H3 |
Clé InChI |
VZOBZUHFFRKNNU-UHFFFAOYSA-N |
SMILES canonique |
CP(C)(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


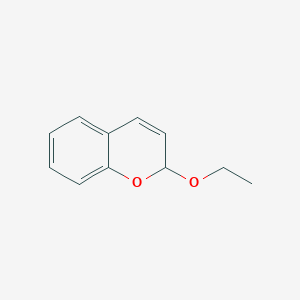

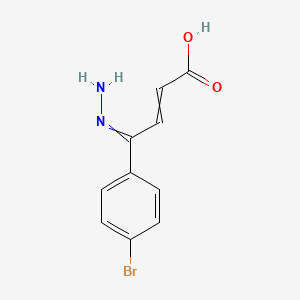
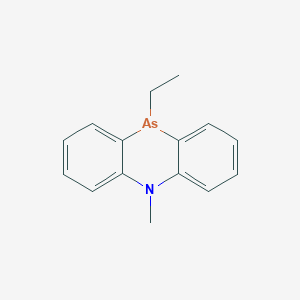
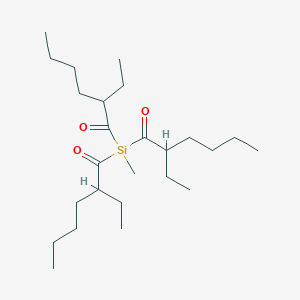

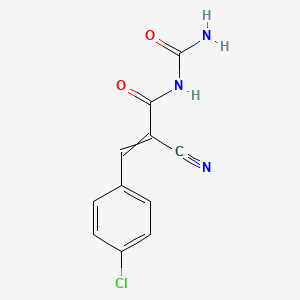
![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
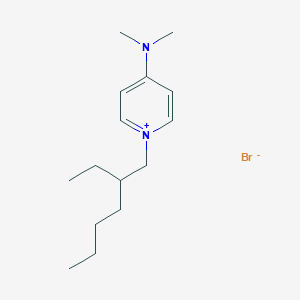
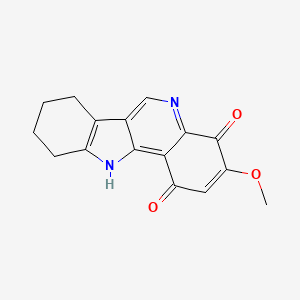
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)


